REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1([CH3:36])[C:18]2=[CH:19][C:20]3[N:21]([C:30]4[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=4)[C:22]4[C:27]([C:28]=3[CH:29]=[C:17]2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:26][CH:25]=[CH:24][CH:23]=4.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:1][C:25]1[CH:26]=[C:27]2[C:22](=[CH:23][CH:24]=1)[N:21]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:20]1[CH:19]=[C:18]3[C:10]([CH3:36])([CH3:9])[C:11]4[C:16]([C:17]3=[CH:29][C:28]2=1)=[CH:15][CH:14]=[CH:13][CH:12]=4 |f:2.3.4|
|
Name
|
|
Quantity
|
9.51 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC=C2C=2C1=CC=1N(C3=CC=CC=C3C1C2)C2=CC=CC=C2)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are subsequently added
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=3C=C4C(=CC3N(C2=CC1)C1=CC=CC=C1)C(C1=CC=CC=C14)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |